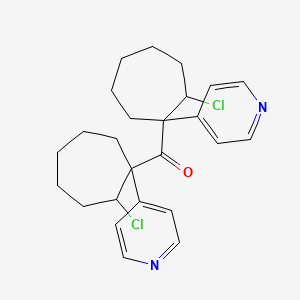
2-Chloro-4-pyridylcycloheptylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-pyridylcycloheptyl ketone is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol. This compound is known for its applications in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridylcycloheptyl ketone can be achieved through several methods. One efficient method involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions . This method offers excellent yields and overcomes common disadvantages of Friedel-Crafts acylation procedures.
Industrial Production Methods
Industrial production methods for 2-Chloro-4-pyridylcycloheptyl ketone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced catalytic systems to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-pyridylcycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-4-pyridylcycloheptyl ketone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-pyridylcycloheptyl ketone involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often includes binding to enzymes or receptors, leading to modulation of biological processes. For example, in medicinal applications, it may inhibit or activate specific enzymes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-pyridylcyclohexyl ketone
- 2-Chloro-4-pyridylcyclopentyl ketone
- 2-Chloro-4-pyridylcyclobutyl ketone
Uniqueness
2-Chloro-4-pyridylcycloheptyl ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its larger cycloheptyl ring compared to similar compounds may result in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C25H30Cl2N2O |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
bis(2-chloro-1-pyridin-4-ylcycloheptyl)methanone |
InChI |
InChI=1S/C25H30Cl2N2O/c26-21-7-3-1-5-13-24(21,19-9-15-28-16-10-19)23(30)25(20-11-17-29-18-12-20)14-6-2-4-8-22(25)27/h9-12,15-18,21-22H,1-8,13-14H2 |
Clave InChI |
RISSLZLSNGREIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)(C2=CC=NC=C2)C(=O)C3(CCCCCC3Cl)C4=CC=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)


![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
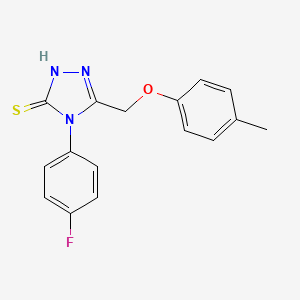
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
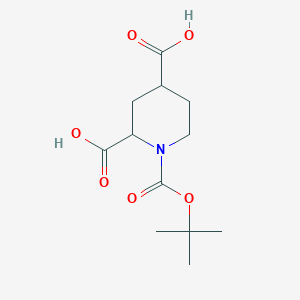
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
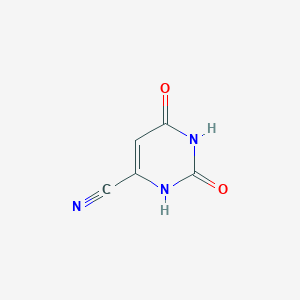

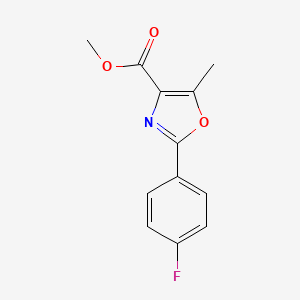

![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)

